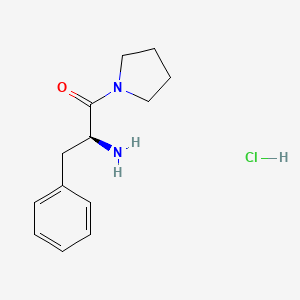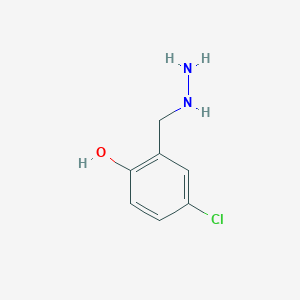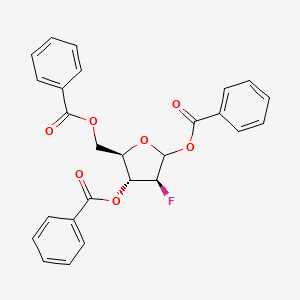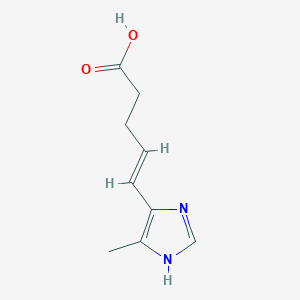
5-(4-Methyl-1H-imidazol-5-yl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-1H-imidazol-5-yl)pent-4-enoic acid: is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyl-1H-imidazol-5-yl)pent-4-enoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of steps to introduce the pent-4-enoic acid moiety. The reaction conditions often include the use of organic solvents such as methanol or ethanol and may require catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.
Reduction: Reduction reactions can occur at the double bond in the pent-4-enoic acid moiety.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the double bond can result in a saturated pentanoic acid derivative.
Substitution: Substitution reactions can yield various imidazole derivatives with different functional groups attached.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different properties.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to the presence of the imidazole ring, which is a common motif in many biologically active molecules.
Medicine: The compound and its derivatives have potential therapeutic applications. Imidazole-containing compounds are known for their antimicrobial, antifungal, and anti-inflammatory properties .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1H-imidazol-5-yl)pent-4-enoic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The compound can also interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- Imidazolepropionic acid
- 4-Formyl-5-methyl-1H-imidazole
Comparison: 5-(4-Methyl-1H-imidazol-5-yl)pent-4-enoic acid is unique due to the presence of the pent-4-enoic acid moiety, which imparts additional reactivity and potential for further functionalization. In contrast, similar compounds like 4-Methyl-5-imidazolecarboxaldehyde and Imidazolepropionic acid lack this feature, making them less versatile in certain applications .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(E)-5-(5-methyl-1H-imidazol-4-yl)pent-4-enoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-7-8(11-6-10-7)4-2-3-5-9(12)13/h2,4,6H,3,5H2,1H3,(H,10,11)(H,12,13)/b4-2+ |
InChI Key |
XKGCVGXONLQESG-DUXPYHPUSA-N |
Isomeric SMILES |
CC1=C(N=CN1)/C=C/CCC(=O)O |
Canonical SMILES |
CC1=C(N=CN1)C=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


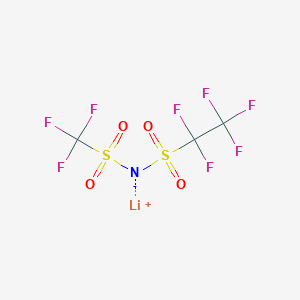
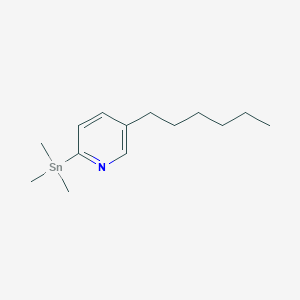
![(2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B15199341.png)
![7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15199342.png)
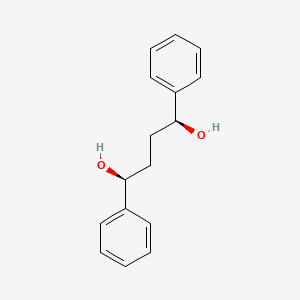
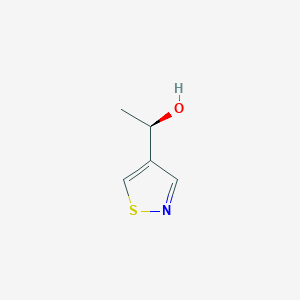
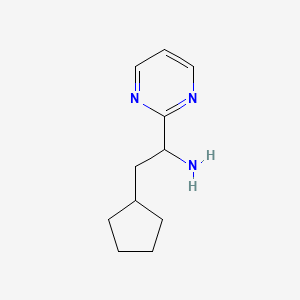

![N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine](/img/structure/B15199381.png)
![5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199385.png)
![2-Ethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15199398.png)
